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Compound of Interest

Compound Name: Lenvatinib Mesylate

Cat. No.: B1683801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and

experimental support for the combination therapy of Lenvatinib Mesylate and Pembrolizumab.

The data and protocols summarized herein are derived from key preclinical studies and are

intended to guide researchers in designing and interpreting similar investigations into the

immunomodulatory effects of this therapeutic combination.

Introduction
Lenvatinib is an oral multi-kinase inhibitor targeting Vascular Endothelial Growth Factor

Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived

Growth Factor Receptor alpha (PDGFRα), RET, and KIT proto-oncogenes.[1][2]

Pembrolizumab is a monoclonal antibody that targets the programmed cell death-1 (PD-1)

receptor, a critical immune checkpoint. The combination of these two agents has demonstrated

synergistic antitumor activity in preclinical models, providing a strong rationale for its clinical

development.[3][4]

The primary mechanism underpinning this synergy involves the immunomodulatory effects of

Lenvatinib on the tumor microenvironment (TME). Preclinical evidence indicates that Lenvatinib

reduces the population of immunosuppressive tumor-associated macrophages (TAMs), thereby
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alleviating a key resistance mechanism to anti-PD-1 therapy.[3][4][5] This alteration of the TME,

coupled with the direct T-cell reactivation by Pembrolizumab, leads to enhanced tumor control.

Key Preclinical Findings
Preclinical studies in various syngeneic mouse tumor models have consistently shown that the

combination of Lenvatinib and an anti-PD-1 antibody is superior to either monotherapy.[3][6]

The key findings are:

Enhanced Antitumor Efficacy: The combination treatment results in significant tumor growth

inhibition and, in some cases, complete tumor regression compared to single-agent arms.[3]

[7]

Modulation of the Tumor Microenvironment: Lenvatinib decreases the density of

immunosuppressive TAMs and increases the infiltration and activation of cytotoxic CD8+ T

cells.[1][3][4]

Activation of Immune Signaling Pathways: Transcriptome analysis reveals that the

combination therapy significantly upregulates the interferon (IFN) signaling pathway, which is

crucial for an effective anti-tumor immune response.[3][4][8]

Data Presentation
Table 1: Summary of In Vivo Antitumor Activity in
Syngeneic Mouse Models
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Tumor Model
Treatment
Group

Dosage &
Schedule

Outcome Reference

CT26 Colon

Carcinoma
Vehicle -

Progressive

Tumor Growth
[3]

Lenvatinib 10 mg/kg, daily

Significant tumor

growth inhibition

vs. Vehicle

[3]

Anti-PD-1
200 µ g/mouse ,

q3d

Significant tumor

growth inhibition

vs. Vehicle

[3]

Lenvatinib + Anti-

PD-1

Lenvatinib: 10

mg/kg, daily;

Anti-PD-1: 200 µ

g/mouse , q3d

Superior tumor

growth inhibition

vs.

monotherapies

[3]

B16-F10

Melanoma
Vehicle -

Progressive

Tumor Growth
[3]

Lenvatinib 10 mg/kg, daily

Significant tumor

growth inhibition

vs. Vehicle

[3]

Anti-PD-1
500 µ g/mouse ,

q3d

Significant tumor

growth inhibition

vs. Vehicle

[3]

Lenvatinib + Anti-

PD-1

Lenvatinib: 10

mg/kg, daily;

Anti-PD-1: 500 µ

g/mouse , q3d

Superior tumor

growth inhibition

vs.

monotherapies

[3]

Hepa1-6

Hepatocellular

Carcinoma

Vehicle -
Progressive

Tumor Growth
[1]

Lenvatinib 10 mg/kg, daily

Significant tumor

growth inhibition

vs. Vehicle

[1]
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Anti-PD-1
500 µ g/mouse ,

twice weekly

Modest tumor

growth inhibition
[7]

Lenvatinib + Anti-

PD-1

Lenvatinib: 10

mg/kg, daily;

Anti-PD-1: 500 µ

g/mouse , twice

weekly

Synergistic tumor

growth inhibition
[7]

Table 2: Immunomodulatory Effects on the Tumor
Microenvironment (TME) in the CT26 Model

Treatment
Group

% of TAMs
(F4/80+)
among CD45+
cells

% of CD8+ T
cells among
CD45+ cells

% of
Granzyme B+
cells in CD8+ T
cells

Reference

Vehicle ~25% ~10% ~15% [3]

Lenvatinib
Decreased

significantly
Increased

Increased

significantly
[3]

Anti-PD-1
No significant

change
Increased

Increased

significantly
[3]

Lenvatinib + Anti-

PD-1

Decreased

significantly

Increased

significantly

Further

Increased

significantly

[3]

Experimental Protocols
Protocol 1: In Vivo Syngeneic Mouse Model Efficacy
Study
Objective: To evaluate the antitumor efficacy of Lenvatinib and anti-PD-1 antibody combination

therapy.

Materials:
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Syngeneic mouse strain (e.g., BALB/c for CT26 tumors, C57BL/6 for B16-F10 tumors)

Tumor cells (e.g., CT26, B16-F10, Hepa1-6)

Lenvatinib Mesylate (formulated for oral gavage)

Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)

Control IgG antibody

Vehicle for Lenvatinib (e.g., 0.5% methylcellulose)

Phosphate-buffered saline (PBS)

Calipers, syringes, gavage needles

Procedure:

Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 CT26 cells) into

the flank of 6-8 week old mice.

Tumor Growth Monitoring: Allow tumors to establish. Monitor tumor growth every 2-3 days

using caliper measurements (Volume = 0.5 x Length x Width^2).

Randomization: When tumors reach a predetermined average size (e.g., 70-100 mm³),

randomize mice into treatment cohorts (n=8-10 mice/group):

Group 1: Vehicle (oral gavage, daily) + Control IgG (intraperitoneal, q3d)

Group 2: Lenvatinib (e.g., 10 mg/kg, oral gavage, daily) + Control IgG

Group 3: Vehicle + Anti-PD-1 antibody (e.g., 200 µ g/mouse , intraperitoneal, q3d)

Group 4: Lenvatinib + Anti-PD-1 antibody

Dosing: Administer treatments according to the specified schedule for a defined period (e.g.,

2-3 weeks) or until endpoint criteria are met.

Data Collection: Continue to measure tumor volumes and body weight throughout the study.
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Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional

guidelines, or at the end of the study. Tumors can be harvested for subsequent analysis (see

Protocol 2).

Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical

analysis (e.g., ANOVA with post-hoc tests) to compare treatment groups.

Protocol 2: Flow Cytometric Analysis of Tumor-
Infiltrating Immune Cells
Objective: To quantify changes in immune cell populations within the TME following treatment.

Materials:

Excised tumors from Protocol 1

Tumor Dissociation Kit (e.g., Miltenyi Biotec) or collagenase/DNase solution

GentleMACS Dissociator or equivalent

70 µm cell strainers

Red Blood Cell Lysis Buffer

FACS Buffer (PBS + 2% FBS + 1 mM EDTA)

Fc receptor block (anti-CD16/32)

Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-

F4/80, anti-Granzyme B)

Live/Dead stain

Intracellular fixation and permeabilization buffer (for Granzyme B staining)

Flow cytometer

Procedure:
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Tumor Dissociation: On the day of harvest, weigh and mince the excised tumors. Digest the

tissue into a single-cell suspension using an enzymatic digestion cocktail and mechanical

dissociation according to the manufacturer's protocol.

Cell Filtration and Lysis: Pass the cell suspension through a 70 µm strainer. If necessary,

lyse red blood cells with RBC Lysis Buffer.

Cell Counting and Staining: Count the viable cells. Resuspend a defined number of cells

(e.g., 1-2 x 10^6) in FACS buffer.

Fc Block: Incubate cells with an Fc receptor blocking antibody to prevent non-specific

antibody binding.

Surface Staining: Add a cocktail of fluorescently-conjugated antibodies against surface

markers (e.g., CD45, CD3, CD8, F4/80) and a Live/Dead stain. Incubate in the dark.

Wash: Wash cells with FACS buffer.

Intracellular Staining (if required): For markers like Granzyme B, fix and permeabilize the

cells using an appropriate buffer system. Then, incubate with the intracellular antibody. Wash

cells.

Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

Analysis: Analyze the data using flow cytometry software (e.g., FlowJo). Gate on live, single,

CD45+ hematopoietic cells. From this population, identify and quantify subsets such as

TAMs (F4/80+) and T cells (CD3+), further delineating CD8+ T cells and their expression of

activation markers like Granzyme B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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